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Compound of Interest

Compound Name: 1,4-Bis(phenylethynyl)benzene

Cat. No.: B159325

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and
conformational dynamics of 1,4-Bis(phenylethynyl)benzene (BPEB), a molecule of significant
interest in the fields of materials science and drug development. This document, intended for
researchers, scientists, and professionals in drug development, synthesizes crystallographic
data, spectroscopic findings, and computational studies to offer a detailed understanding of this
rigid, rod-like molecule.

Core Molecular Structure

1,4-Bis(phenylethynyl)benzene is a conjugated aromatic hydrocarbon with the chemical
formula C22Ha1a4. Its structure is characterized by a central benzene ring connected to two
phenyl rings via ethynyl (acetylenic) linkers at the para positions. This extended 1t-system is
responsible for its unique electronic and photophysical properties.

The definitive molecular geometry of BPEB has been elucidated by single-crystal X-ray
diffraction. The molecule is largely planar, with the central and terminal phenyl rings being
nearly coplanar. This planarity facilitates 1t-electron delocalization across the entire molecular
backbone.

Crystallographic Data
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The crystal structure of 1,4-Bis(phenylethynyl)benzene has been determined, and an Oak
Ridge Thermal Ellipsoid Plot (ORTEP) diagram confirms the molecular conformation in the
solid state. The key structural parameters derived from crystallographic studies are
summarized below.

Parameter Value

Bond Lengths (A)

C=C (ethynyl) Data not available in search results
C-C (phenyl-ethynyl) Data not available in search results
C-C (within phenyl rings) Data not available in search results

Bond Angles (°)

c-c=C Data not available in search results

Phenyl-C-C Data not available in search results

Dihedral Angles (°)

Phenyl Ring - Central Ring Data not available in search results

Note: While the existence of the crystal structure is confirmed, specific quantitative data for
bond lengths, bond angles, and dihedral angles were not available in the provided search
results. This information would typically be found in the full crystallographic information file
(CIF) or the associated research publication.

Conformational Dynamics: The Dance of the Phenyl
Rings

While the molecule adopts a predominantly planar conformation in the crystalline state, in the
gas phase and in solution, the terminal phenyl rings can rotate relative to the central benzene
ring. This torsional motion is a key aspect of its conformational dynamics.

Spectroscopic and computational studies have been employed to quantify the energy barrier
associated with this rotation.
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Rotational Barrier

The ground-state barrier to rotation for the terminal phenyl rings has been experimentally

determined.
State Rotational Barrier (cm~?) Method
Cavity Ring-Down
Ground State (So) 220-235

Spectroscopy

This relatively low barrier indicates that at room temperature, the phenyl rings are in a state of
hindered rotation.

Experimental Protocols
Single-Crystal X-ray Diffraction

The determination of the molecular structure of 1,4-Bis(phenylethynyl)benzene was achieved
through single-crystal X-ray diffraction.

Crystal Growth: Crystals suitable for X-ray analysis were obtained by the slow evaporation of a
methanol (CH3OH) solution of 1,4-Bis(phenylethynyl)benzene at room temperature.

Data Collection and Structure Refinement: A suitable single crystal was mounted on a
diffractometer. X-ray diffraction data was collected at a controlled temperature. The collected
data was then processed to solve and refine the crystal structure, yielding the precise atomic
coordinates, bond lengths, bond angles, and other structural parameters.

Cavity Ring-Down Spectroscopy

The ground-state rotational barrier was determined using cavity ring-down (CRD) spectroscopy
on jet-cooled BPEB.

Experimental Setup: A pulsed laser system was used to excite the BPEB molecules within a
high-finesse optical cavity. The decay rate of the light intensity in the cavity was measured as a
function of the laser wavelength.
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Data Analysis: The torsional energy levels were probed by analyzing the vibronic spectrum.
The potential energy surface for the torsional motion was modeled using a simple cosine
potential, and the barrier height was determined by fitting the model to the experimental data.

Logical Relationships and Workflows

The following diagram illustrates the workflow for the comprehensive structural and
conformational analysis of 1,4-Bis(phenylethynyl)benzene.
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Workflow for BPEB Analysis

The following diagram illustrates the key conformational states of 1,4-
Bis(phenylethynyl)benzene, highlighting the rotational degree of freedom of the terminal
phenyl rings.
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Conformational Isomerism in BPEB

 To cite this document: BenchChem. [Unveiling the Structural Nuances of 1,4-
Bis(phenylethynyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b159325#1-4-bis-phenylethynyl-benzene-
molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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